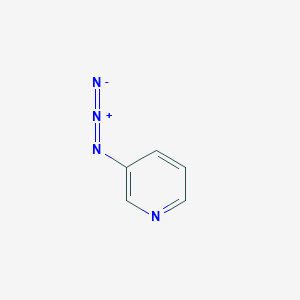

3-Azidopyridine

Description

Significance as a Privileged Pyridine (B92270) Derivative in Chemical Synthesis

Pyridine derivatives are ubiquitous in organic chemistry and medicinal chemistry due to their presence in numerous natural products, pharmaceuticals, and functional materials. 3-Azidopyridine stands out as a privileged derivative owing to the synthetic handles provided by both the pyridine ring and the azide (B81097) group. The pyridine nitrogen can participate in coordination chemistry and influence the reactivity of the ring, while the azide group offers a wide array of transformation possibilities. This bifunctional nature allows this compound to be incorporated into diverse synthetic strategies, leading to the construction of more intricate molecular architectures. Its utility has been demonstrated in the synthesis of various heterocyclic compounds and coordination polymers.

Strategic Role of the Azide Functionality in Contemporary Organic Chemistry

The azide functional group is a cornerstone of modern synthetic organic chemistry, and its presence in this compound imparts significant strategic value. Organic azides are well-known for their participation in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition, which forms 1,2,3-triazoles. ontosight.aiontosight.ainih.govresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and reliable method for joining molecular fragments. nih.govresearchgate.netresearchgate.netacs.org this compound can readily engage in such click reactions with alkynes, providing a straightforward route to pyridine-substituted triazoles, which are valuable scaffolds in medicinal chemistry, chemical biology, and materials science. ontosight.aiacs.orgsolubilityofthings.comorganic-chemistry.org Beyond cycloadditions, the azide group can also undergo reduction to yield the corresponding amine, participate in aza-ylide chemistry, and be involved in the Staudinger ligation. researchgate.net This diverse reactivity profile underscores the strategic importance of the azide functionality in enabling the synthesis of complex molecules and facilitating bioconjugation techniques. ontosight.airesearchgate.net

Historical Development and Evolution of Azidopyridine Chemistry

The history of organic azides dates back over 140 years to the work of Peter Griess, who synthesized phenyl azide in 1864. colab.ws Theodor Curtius further contributed to the field by obtaining hydrogen azide and observing the rearrangement of acyl azides, now known as the Curtius rearrangement. colab.ws The study of azidopyridines, as a specific class of organic azides, evolved alongside the broader developments in azide chemistry. Early synthetic routes to azidopyridines often involved the diazotization of aminopyridines followed by reaction with sodium azide, a classic diazotization reaction. ontosight.aithieme-connect.com More recent advancements have explored alternative methods, such as direct nucleophilic aromatic substitution (SNAr) of halogenated pyridines with azide sources, particularly for the synthesis of halogenated azidopyridines. organic-chemistry.orgthieme-connect.com The resurgence of interest in azide chemistry, particularly with the advent of click chemistry in the early 2000s, has significantly driven the evolution and application of azidopyridine chemistry in diverse research areas. acs.orgcolab.ws Research has also delved into the photochemistry of azidopyridines, investigating the formation of nitrene intermediates and other reactive species upon irradiation. acs.org Furthermore, studies have explored the spectroscopic properties of this compound, including its infrared stretching vibrations, to understand its behavior in different chemical environments and its potential as a spectroscopic probe. aip.orgnih.govaip.org

Selected Physical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Weight | 120.11 g/mol | nih.gov |

| Exact Mass | 120.043596145 Da | nih.govlookchem.com |

| XLogP3 | 1.8 | nih.govlookchem.com |

| Hydrogen Bond Acceptor | 3 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

| Azido-stretching (unprotonated) | 2095 and 2135 cm⁻¹ (main peaks) | aip.orgaip.org |

| Azido-stretching (protonated) | 2116 cm⁻¹ (main peak) | aip.org |

| Solubility | Soluble in polar organic solvents | solubilityofthings.com |

Interactive Data Table: Azido-stretching Vibrations of this compound

Structure

3D Structure

Properties

IUPAC Name |

3-azidopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-9-8-5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAJBAZUBPTCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476857 | |

| Record name | 3-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10296-29-4 | |

| Record name | 3-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azidopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Azidopyridine and Its Functionalized Analogues

Nucleophilic Azidation Routes

Nucleophilic azidation is a common strategy for synthesizing organic azides, including azidopyridines. This approach typically involves the reaction of a pyridine (B92270) substrate bearing a leaving group with an azide (B81097) source, such as sodium azide (NaN₃). tutorchase.com The success of this method is often dependent on the nature of the leaving group and the electronic properties of the pyridine ring.

Displacement of Halogen Atoms on the Pyridine Ring

Halogen atoms (e.g., chlorine, bromine) on the pyridine ring can serve as leaving groups in nucleophilic substitution reactions with azide. The reactivity of halopyridines towards nucleophilic attack is influenced by the position and nature of the halogen, as well as the presence of other substituents on the ring. Electron-withdrawing groups, particularly at the ortho or para positions to the leaving group, can enhance the reactivity of the pyridine ring towards nucleophilic displacement. highfine.com

For instance, the synthesis of halogenated azidopyridines has been reported through the reaction of dihalopyridines with sodium azide. This method can produce various fluoro-, chloro-, and bromo-azidopyridines. acs.orgthieme-connect.com The reaction conditions, such as solvent and temperature, are crucial for optimizing yields and minimizing side reactions. For example, the synthesis of 4-azidopyridine (B1251144) has been achieved by reacting 4-bromopyridine (B75155) with sodium azide in ethanol (B145695) under reflux conditions. rsc.org

Interactive Table 1: Synthesis of Halogenated Azidopyridines via Nucleophilic Substitution

| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| Dihalopyridine | NaN₃ | Not specified | Not specified | Halogenated azidopyridine | 24–82 | acs.org |

| 4-Bromopyridine | NaN₃ | Ethanol | Reflux | 4-Azidopyridine | Not specified | |

| 4-Bromopyridine HCl | NaN₃, NaOH | Water:Ethanol (1:1) | Reflux, 110°C, 4h | 4-Azidopyridine | Not specified | rsc.org |

| Tetrachloro-3-cyanopyridine | NaN₃ | Aqueous acetone | Room temperature or >30°C | 2,4,6-triazido-3-chloro-5-cyanopyridine | 86-98 | researchgate.net |

Detailed research findings indicate that the position of the halogen significantly impacts the reaction efficiency. For example, 4-halopyridines have been shown to be particularly reactive in nucleophilic substitution reactions with azide. thieme-connect.com The synthesis of 2-amino-3,5-dinitro-6-substituted pyridine derivatives, including an azide derivative, has been reported through reactions with nucleophilic reagents like sodium azide starting from 2,6-dichloropyridine. sioc-journal.cn

Reactions Involving Other Leaving Groups

While halogens are common leaving groups, other functionalities can also be displaced by azide. The feasibility of using other leaving groups depends on their lability and the reaction conditions. For instance, sulfonate esters have been explored as leaving groups in nucleophilic substitution reactions for the synthesis of azido (B1232118) compounds in other systems, suggesting potential applicability to pyridine chemistry. nih.govntu.ac.uk However, specific examples involving leaving groups other than halogens directly on the pyridine ring for the synthesis of 3-azidopyridine were less prominently featured in the search results.

Diazotization-Mediated Azide Formation

Another significant route to azidopyridines is through the diazotization of aminopyridines, followed by reaction with an azide source. This method is particularly relevant for synthesizing azides at positions where direct nucleophilic substitution of a leaving group is challenging.

Conversion of Aminopyridines to Azides

The diazotization of primary aromatic amines involves their conversion into diazonium salts using nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid under cold conditions (0-5°C). numberanalytics.comajol.info These diazonium salts are highly reactive intermediates that can then react with a nucleophile, such as the azide ion, to form the corresponding azide compound. highfine.comnumberanalytics.comorganic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, 3-aminopyridine (B143674) serves as the starting material. Diazotization of 3-aminopyridine under acidic conditions followed by treatment with sodium azide yields this compound. researchgate.netnih.gov This approach is a classical method for synthesizing aryl azides. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Interactive Table 2: Diazotization-Based Synthesis of Azidopyridines

| Starting Material | Reagents | Conditions | Product | Reference |

| 3-Aminopyridine | NaNO₂, HCl, then NaN₃ | Acidic conditions, 0-5°C | This compound | researchgate.netnih.gov |

| 2-Aminopyridine (B139424) | NaNO₂, HCl, then NaN₃ | Acidic conditions, 0-5°C | 2-Azidopyridine (B1249355) | |

| 4-Aminopyridine | Sodium nitrite, hydrazine (B178648) hydrate | DCM, 25°C, 40 minutes | 4-Azidopyridine | |

| Aromatic amines | NaNO₂, p-TsOH, then NaN₃ | Water, Room temperature (One-pot) | Aryl azides | organic-chemistry.orgorganic-chemistry.org |

Research findings highlight the application of this method for synthesizing various azidopyridines. For example, 3-azidoquinoline (B1337642) and 3-azidoquinoline 1-oxide derivatives were synthesized via their respective hydrazino compounds, which were derived from the corresponding amino compounds. jst.go.jpsemanticscholar.org

Optimizing Reaction Conditions for Enhanced Yields

Optimizing the reaction conditions for diazotization and subsequent azide displacement is crucial for achieving high yields and minimizing side reactions. Key parameters include temperature, pH, and the rate of addition of reagents. numberanalytics.com Low temperatures (typically 0-5°C) are generally preferred for diazotization to maintain the stability of the diazonium salt intermediate. numberanalytics.comnih.gov Acidic conditions (pH < 3) are also essential for the formation of nitrous acid and the subsequent diazotization reaction. numberanalytics.com

Data from studies on diazotization reactions in flow systems indicate that parameters such as temperature and residence time can significantly impact the yield and stability of diazonium salts. For instance, increasing the temperature above 0°C can lead to the decomposition of unstable diazonium salts, resulting in reduced yields. nih.gov

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of functionalized azidopyridines, especially when dealing with substrates containing multiple reactive sites or substituents. Chemoselectivity refers to the preferential reaction at one functional group over others, while regioselectivity concerns the preferential reaction at one specific position on the molecule. mdpi.comrsc.org

Strategies for controlling selectivity in azidopyridine synthesis can involve careful selection of reagents, reaction conditions, and the order of synthetic steps. For nucleophilic azidation, the electronic nature and position of substituents on the pyridine ring play a significant role in directing the azide attack to specific carbon atoms. ntnu.no For example, electron-withdrawing groups can activate certain positions on the ring towards nucleophilic substitution. researchgate.net

In the context of diazotization, the position of the amino group on the aminopyridine starting material dictates the initial position of the diazonium salt, and subsequently, the azide group. However, regioselective functionalization of the aminopyridine precursor before diazotization is often employed to synthesize functionalized azidopyridines with specific substitution patterns.

Research has explored regioselective functionalization of pyridines through various methods, including C-H functionalization and nucleophilic dearomatization, which could potentially be integrated into synthetic routes for functionalized azidopyridines. dntb.gov.uaacs.orgacs.org For instance, regioselective C-H silylation of pyridines has been achieved, demonstrating control over the substitution position based on factors like the bulkiness of reagents. dntb.gov.ua Similarly, studies on the regioselective amination of 3-nitropyridines highlight the influence of reaction conditions on the position of substitution. ntnu.no

Furthermore, the synthesis of halogenated azidopyridines often involves the selective displacement of one halogen atom in a di- or polyhalopyridine, showcasing regioselectivity in nucleophilic azidation. acs.orgthieme-connect.com The choice of solvent and reaction temperature can also influence the regiochemical outcome of these reactions.

Interactive Table 3: Examples of Regioselective Pyridine Functionalization Relevant to Azidopyridine Synthesis

| Reaction Type | Substrate Example | Reagents/Conditions | Regioselectivity | Reference |

| Nucleophilic substitution by azide | Dihalopyridines | NaN₃ | Selective halogen displacement | acs.orgthieme-connect.com |

| Nucleophilic substitution by azide | Tetrachloro-3-cyanopyridine | NaN₃, Aqueous acetone | Displacement at 2, 4, 6 positions | researchgate.net |

| C-H Silylation | Pyridines | Specific catalysts and conditions | C4 vs C5 control | dntb.gov.ua |

| Amination | 3-Nitropyridine | Hydroxylamine or 4-amino-1,2,4-triazole | Para to nitro group | ntnu.no |

| Amination | 3-Nitropyridine | Liquid ammonia, KMnO₄, Room temperature | 2-position | ntnu.no |

The development of chemo- and regioselective synthetic strategies is crucial for accessing a diverse range of functionalized azidopyridines with potential applications in various fields, including medicinal chemistry and materials science. acs.orgthieme-connect.com

Preparation of Complex this compound Derivatives

The synthesis of complex this compound derivatives often involves multi-step sequences, building upon established methods for introducing the azide functionality while incorporating or manipulating other functional groups on the pyridine ring. These methodologies are crucial for generating diverse molecular scaffolds relevant to medicinal chemistry, materials science, and organic synthesis.

One common strategy for preparing functionalized azidopyridines involves nucleophilic aromatic substitution (SNAr) on appropriately substituted halopyridines. For instance, reacting pyridines bearing two halogen atoms with sodium azide can yield halogenated azidopyridines. A study reported the synthesis of nine different fluoro-, chloro-, and bromo-azidopyridines using this approach, with yields ranging from 24% to 82%. acs.org These halogenated derivatives serve as valuable building blocks, allowing for further functionalization through cross-coupling reactions or other substitution methods. acs.org

Another route to substituted azidopyridines utilizes diazotization of aminopyridine derivatives followed by reaction with an azide source. While classical diazotization of 2-aminopyridine derivatives with sodium nitrite under acidic conditions followed by azide displacement is known, challenges such as explosion risks due to exothermic reactions and azide accumulation exist. However, this principle can be adapted for substituted 3-aminopyridines to generate corresponding 3-azidopyridines, which can then undergo subsequent transformations. For example, diazotization of 4-aryl-3-aminopyridine derivatives has been used to generate diazonium salts that can either undergo intramolecular cyclization or react with azide to form azides, which are then subjected to thermolysis to yield carboline derivatives. mdpi.com

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for preparing complex this compound derivatives by coupling a this compound core with various alkynes. mdpi.comresearchgate.net While 4-azidopyridine-3-sulfonamide has been shown to participate in CuAAC reactions with terminal alkynes to yield triazole-substituted pyridine-3-sulfonamides, the principle is applicable to this compound derivatives bearing other functionalities. mdpi.com The CuAAC reaction is known for its efficiency, regioselectivity, and tolerance of various functional groups, making it suitable for constructing complex molecules. researchgate.net

Furthermore, this compound derivatives can serve as intermediates in the synthesis of other heterocyclic systems. The thermolysis of azidopyridine acrylates, for instance, can lead to the formation of pyrrolo[3,2-c]pyridine (azaindole) ring systems via a Hemetsberger-Knittel reaction. orgsyn.org This highlights the utility of the azide group in 3-azidopyridines for generating reactive nitrenes or undergoing cycloaddition reactions that facilitate the construction of more complex polycyclic structures. mdpi.comorgsyn.org

The preparation of complex this compound derivatives often requires careful control of reaction conditions to manage the reactivity of the azide group and ensure selectivity in the presence of other functional handles. Detailed research findings in the literature describe specific reaction conditions, reagents, and yields for the synthesis of various functionalized azidopyridines and their subsequent transformations. acs.orgmdpi.commdpi.comorgsyn.org

Below is a table summarizing some reported examples of the synthesis of functionalized azidopyridines or their use in preparing complex structures:

| Starting Material | Reagents/Conditions | Product Type / Transformation | Reported Yield (%) | Reference |

| Pyridines with two halogen atoms | Sodium azide | Halogenated azidopyridines | 24–82 | acs.org |

| 4-Aryl-3-aminopyridine derivatives | Diazotization, NaN₃, then thermolysis in xylene | Carboline derivatives | Not specified | mdpi.com |

| 4-Chloropyridine-3-sulfonamide | NaN₃, DMF/H₂O, 90 °C, 3 h | 4-Azidopyridine-3-sulfonamide | Not specified | mdpi.com |

| 4-Azidopyridine-3-sulfonamide | Alkyne, Et₃N, CuI, anhydrous acetonitrile, r.t., 16 h | 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides | 29–65 | mdpi.com |

| Azidopyridine acrylate | Thermolysis in mesitylene (B46885) (185 °C, 1 h) | Pyrrolo[3,2-c]pyridine-2-carboxylate | Not specified | orgsyn.org |

Reactivity and Mechanistic Studies of 3 Azidopyridine Transformations

[3+2] Cycloaddition Reactions (Click Chemistry)

The [3+2] cycloaddition between azides and alkynes is a prominent example of click chemistry, leading to the formation of 1,2,3-triazole rings wikipedia.org. This reaction can occur thermally, but often requires elevated temperatures and can result in mixtures of regioisomers organic-chemistry.orgnih.gov. The development of metal-catalyzed variants significantly improved the efficiency and regioselectivity of this transformation nih.gov.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely recognized click reaction, offering significant rate acceleration and high regioselectivity for the formation of 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgnih.gov. The mechanism involves the coordination of the alkyne to Cu(I), followed by deprotonation to form a copper acetylide. The azide (B81097) then coordinates to the copper center, and a six-membered copper metallacycle is formed, which undergoes ring contraction and subsequent protonolysis to yield the 1,4-triazole product organic-chemistry.orgnih.govnih.gov.

Regioselectivity and Isomer Distribution (1,4- vs. 1,5-Triazoles)

CuAAC reactions involving terminal alkynes typically exhibit high regioselectivity, favoring the formation of the 1,4-disubstituted triazole isomer organic-chemistry.orgnih.gov. This is in contrast to the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers organic-chemistry.orgnih.gov. The regioselectivity in CuAAC is dictated by the catalytic cycle, specifically the formation of the copper acetylide and the subsequent cycloaddition step organic-chemistry.orgnih.govnih.gov.

While CuAAC generally provides the 1,4-isomer with high fidelity, factors such as the structure of the azide and alkyne, as well as reaction conditions, can influence the regiochemical outcome in some cases. For 3-azidopyridine reacting with phenylacetylene (B144264) under thermal conditions (toluene, 110 °C), a mixture of 1,4- and 1,5-triazoles was observed, albeit with a preference for the 1,5-isomer in one reported instance involving a related azidopyridine isomer mdpi.com. However, under typical CuAAC conditions, the 1,4-product is expected to be the major, if not exclusive, isomer when reacting with terminal alkynes nih.govresearchgate.net.

Influence of Catalytic Systems and Ligand Structures

The choice of copper catalyst and the presence of ligands significantly impact the efficiency and stability of the Cu(I) species, which is crucial for the catalytic cycle nih.govnih.govresearchgate.net. Various copper(I) salts, such as CuI or CuSO₄ with a reducing agent like sodium ascorbate, are commonly used nih.govresearchgate.net.

Ligands play a vital role in stabilizing the Cu(I) catalyst and enhancing reaction rates nih.govresearchgate.netmdpi.com. Multidentate nitrogen ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, are known to be highly effective in stabilizing Cu(I) and promoting CuAAC reactions, even in aqueous environments nih.govresearchgate.netmdpi.com. These ligands can prevent the oxidation and disproportionation of Cu(I) researchgate.netmdpi.com. The structure of the ligand can influence the coordination environment around the copper center, thereby affecting the reaction kinetics and potentially the regioselectivity, although the strong preference for the 1,4-isomer in CuAAC is generally maintained across various effective ligand systems nih.gov.

Studies have shown that the ligand structure needs to balance the need to bind Cu(I) strongly enough to prevent deactivation while still allowing the azide and alkyne to access the catalytic center nih.gov. Different ligand classes, including phosphines and N-heterocyclic carbenes, have also been explored as ligands for CuAAC researchgate.netmdpi.com.

Effects of Solvent and Temperature on Reaction Kinetics

Solvent and temperature are critical parameters influencing the kinetics of CuAAC reactions. The reaction can be performed in a variety of solvents, including polar and nonpolar media, and is notably tolerant of aqueous conditions organic-chemistry.orgmdpi.com. The rate of the CuAAC reaction is significantly faster than the uncatalyzed thermal reaction, even at room temperature organic-chemistry.orgnih.gov.

Elevated temperatures generally lead to faster reaction rates csic.es. However, the mild nature of CuAAC allows it to be conducted effectively at room temperature or even lower, which is advantageous for substrates that are sensitive to heat organic-chemistry.orgnih.gov. The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate. For instance, some studies indicate that the reaction kinetics can be dependent on solvent effects csic.es. The presence of additives, such as chloride ions, can also affect the reaction kinetics and the rate order with respect to the azide mdpi.com.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, primarily yielding 1,5-disubstituted 1,2,3-triazoles from terminal alkynes organic-chemistry.orgorganic-chemistry.orgacs.org. RuAAC also tolerates internal alkynes, leading to fully substituted triazoles, which is a key difference from CuAAC organic-chemistry.orgorganic-chemistry.orgacs.org.

The mechanism of RuAAC is proposed to involve oxidative coupling of the azide and alkyne, forming a ruthenacycle intermediate, followed by a rate-determining reductive elimination step to produce the triazole organic-chemistry.orgorganic-chemistry.org. DFT calculations have been used to study the mechanism and the factors influencing regioselectivity organic-chemistry.orgorganic-chemistry.orgchalmers.se.

Regioselectivity Profiles

Studies involving this compound (or related azidopyridines) in RuAAC have demonstrated the formation of both 1,4- and 1,5-triazole isomers, with a preference for the 1,5-product in some cases, depending on the specific ruthenium catalyst used nih.gov. For example, the reaction of this compound with phenylacetylene catalyzed by RuCp*Cl(PPh₃)₂ yielded a mixture of 1,4- and 1,5-triazoles with a 1:1.5 ratio favoring the 1,5-isomer nih.gov. This indicates that while RuAAC generally favors the 1,5-isomer, the substrate structure and catalyst choice can influence the exact regiomeric ratio. The regioselectivity in RuAAC is influenced by steric and electronic factors during the oxidative coupling and reductive elimination steps organic-chemistry.orgchalmers.se.

This compound is a versatile building block in organic chemistry, primarily due to the reactivity of its azido (B1232118) group. This functional group can participate in a variety of transformations, including cycloaddition reactions and decomposition pathways initiated by thermal or photolytic stimuli. The mechanistic intricacies of these reactions, particularly those involving the generation and subsequent rearrangements of highly reactive intermediates like nitrenes, have been the subject of extensive research.

Catalyst Coordination and Deactivation Pathways

The reactivity of azides, including this compound, in catalyzed reactions can be significantly influenced by their interaction with metal catalysts. In some instances, the azide can coordinate to the metal center. This coordination is a critical step in many catalytic cycles, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, in certain catalyst systems, particularly those involving ruthenium, the coordination of the azide group, potentially coupled with chelation from the nitrogen atom of the pyridine (B92270) ring, can lead to catalyst deactivation. For example, studies investigating ruthenium(II)-catalyzed cycloadditions with azides have suggested that such chelation might be responsible for the observed lack of reactivity or reduced efficiency compared to copper catalysts nih.gov. This highlights the importance of considering potential catalyst-azide interactions and deactivation pathways when designing catalytic transformations involving this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azido group in this compound can undergo 1,3-dipolar cycloaddition reactions. A prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal click chemistry method that proceeds without the need for a cytotoxic copper catalyst rsc.orgnih.gov. This reaction involves the cycloaddition between an azide and a strained-ring alkyne, leading to the formation of a stable triazole ring rsc.orgnih.gov.

While 4-azidopyridine (B1251144) and its methylated pyridinium (B92312) salt have shown high reactivity in the inverse-electron-demand SPAAC regime with non-benzoannulated cyclooctynes, indicating that electron-deficient aryl azides can participate in this type of cycloaddition, the specific reactivity of this compound in SPAAC is also of interest thieme-connect.de. The mechanism of SPAAC involves a pericyclic [3+2] reaction where bond formation and breaking occur simultaneously via a cyclic transition state thieme-connect.dersc.org. The driving force for this reaction is the release of ring strain in the alkyne partner rsc.orgnih.gov.

Thermal Decomposition and Photolytic Rearrangements

This compound can undergo decomposition upon heating or irradiation, leading to the extrusion of nitrogen gas and the generation of highly reactive intermediates.

Generation of Pyridylnitrene Intermediates

Thermal decomposition, often carried out using techniques like flash vacuum thermolysis (FVT), and photolysis of this compound result in the generation of 3-pyridylnitrene intermediates beilstein-journals.orgresearchgate.netacs.orgresearchgate.net. Nitrenes are highly reactive species with a sextet of valence electrons, typically existing in either a singlet or triplet spin state. The generation of 3-pyridylnitrene is a key step that precedes various subsequent rearrangement and reaction pathways.

Intramolecular Rearrangement Pathways

The 3-pyridylnitrene intermediate generated from this compound can undergo several intramolecular rearrangements.

One significant rearrangement pathway for 3-pyridylnitrene involves ring expansion. This process can occur via transient azirine intermediates, leading to the formation of aza-cycloheptatetraene systems beilstein-journals.orgresearchgate.netacs.org. Specifically, 3-pyridylnitrene can undergo ring expansion to form diazacycloheptatetraenes beilstein-journals.org. While these seven-membered ring cumulenes were not always directly observed in early studies, related aza- and diazacycloheptatetraenes have been detected in other systems, and the ring expansion reactions have been supported by theoretical investigations beilstein-journals.orgresearchgate.netresearchgate.net.

Another important intramolecular rearrangement pathway for 3-pyridylnitrene is ring opening, which leads to the formation of observable nitrile ylides beilstein-journals.orgresearchgate.netacs.orgacs.orgfigshare.com. This ring opening is a primary reaction observed for 3-pyridylnitrene acs.org. The resulting nitrile ylide can have either an allenic or propargylic structure, with characteristic IR absorptions in the 1900–2300 cm⁻¹ range beilstein-journals.org. For the nitrile ylide derived from 3-pyridylnitrene, an IR absorption at 1961 cm⁻¹ has been observed, consistent with an allenic structure beilstein-journals.org. Theoretical calculations suggest that the nitrile ylide can be of lower energy than the nitrene and may be protected from further rearrangement by high energy barriers acs.orgacs.org. This ring opening to a nitrile ylide is particularly favorable when there is a meta relationship between the nitrene center and a ring nitrogen atom researchgate.net. The nitrile ylide can be formed directly from the nitrene or potentially via the cyclic ketenimine intermediate that results from ring expansion researchgate.netresearchgate.netacs.org.

The subsequent reactions of the nitrile ylide can lead to various products, including ring contraction products like 3-cyanopyrrole beilstein-journals.org. Flash vacuum thermolysis of this compound has been shown to yield predominantly 3-cyanopyrrole beilstein-journals.org. The formation of 3-cyanopyrrole from the nitrile ylide is postulated to occur via cyclization to a 3H-pyrrole tautomer, with a relatively low calculated energy barrier beilstein-journals.orgacs.org.

Data Table: Observed Intermediates and Products from this compound Transformations

| Transformation Type | Intermediate(s) Generated | Observed Product(s) (Examples) | Key Observation/Data |

| Thermal Decomposition (FVT) | 3-Pyridylnitrene, Nitrile Ylide, Diazacycloheptatetraene (postulated) | 3-Cyanopyrrole, 2-Cyanopyrrole | Formation of 3-cyanopyrrole as predominant product; Ratio of 3- to 2-cyanopyrrole dependent on temperature. beilstein-journals.org |

| Photolysis | 3-Pyridylnitrene, Nitrile Ylide | Nitrile Ylide | Nitrile ylide observed by IR spectroscopy (e.g., 1961 cm⁻¹). beilstein-journals.orgacs.org |

Note: This table summarizes key findings from the provided text snippets and is not exhaustive of all possible intermediates or products.

Data Table: Calculated Energy Barriers for 3-Pyridylnitrene Rearrangements (B3LYP/6-31G level)*

| Transformation | Species Involved | Calculated Energy Barrier (kcal/mol) | Relative to |

| Ring Opening | S₁ Nitrene to Nitrile Ylide | 18.6 | S₁ Nitrene acs.org |

| Ring Opening | Cyclic Ketenimine to Nitrile Ylide | 11 | Cyclic Ketenimine beilstein-journals.orgresearchgate.net |

| Cyclization of Nitrile Ylide | Nitrile Ylide to 3H-Pyrrole | 16 | Nitrile Ylide beilstein-journals.org |

| Cyclization of Nitrile Ylide | S₁ Nitrene to 3H-Pyrrole (via ylide) | 10 | S₁ Nitrene beilstein-journals.org |

Note: Energy values are approximate and depend on the specific computational method and reference point used in the cited studies.

Thermal Decomposition and Photolytic Rearrangements

Intramolecular Rearrangement Pathways

Subsequent Reaction Cascades of Intermediates

The intermediates generated from this compound, particularly the corresponding nitrene (3-pyridylnitrene), can undergo subsequent reaction cascades. For instance, 3-pyridylnitrene can undergo ring expansion to form diazacycloheptatetraene intermediates. researchgate.netnih.gov These transient species can then undergo further rearrangements or reactions depending on the reaction conditions. Another potential pathway involves ring opening reactions of the nitrene, which can lead to the formation of nitrile ylides. researchgate.netnih.govscispace.com These nitrile ylides are also highly reactive and can participate in cycloaddition reactions or undergo further isomerization. researchgate.net Computational studies have been employed to understand the energy landscapes and transition states involved in these complex reaction cascades. researchgate.netscispace.com

Influence of Matrix Isolation Techniques on Reaction Observation

Matrix isolation techniques play a crucial role in studying the highly reactive intermediates generated from compounds like this compound. By trapping these species in an inert solid matrix at very low temperatures (e.g., in argon or nitrogen matrices at cryogenic temperatures), their lifetimes are significantly extended, allowing for spectroscopic characterization. mdpi.comacs.org Techniques such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, as well as electron spin resonance (ESR) spectroscopy, can be used to identify and study the structures and properties of transient nitrenes and other intermediates formed upon photolysis or thermolysis of this compound in these matrices. researchgate.netnih.govscispace.comacs.orgresearchgate.netacs.org Matrix isolation studies of azidopyridine 1-oxides, for example, have indicated the formation of diazabicyclo[4.1.0]hepta-2,4,6-triene N-oxide and diazacycloheptatetraene N-oxide intermediates, alongside the triplet nitrene. researchgate.netacs.org

Other Reaction Pathways

Beyond transformations involving nitrene intermediates, this compound and its derivatives can participate in other types of reactions.

Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination on Halogenated Analogues)

While this compound itself is not a direct substrate for Buchwald-Hartwig amination in the typical sense (as this reaction forms C-N bonds by coupling amines with aryl halides), halogenated analogues of azidopyridines can undergo palladium-catalyzed cross-coupling reactions. rsc.orgwikipedia.orgresearchgate.netorganic-chemistry.org For instance, a halogen atom on a substituted azidopyridine could potentially be coupled with an amine using Buchwald-Hartwig conditions, allowing for the introduction of an amino group elsewhere on the pyridine ring while retaining the azido functionality for further transformations. This approach is relevant in the synthesis of poly-functionalized pyridines. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Substituted Derivatives

Nucleophilic Aromatic Substitution (SNAr) reactions typically occur on electron-deficient aromatic rings bearing a good leaving group, such as a halide. pressbooks.pubwikipedia.org While pyridine is electron-deficient compared to benzene, the azido group is generally not considered a typical leaving group in SNAr reactions. However, substituted azidopyridines, particularly those with additional electron-withdrawing groups or activating substituents, might undergo SNAr reactions where a suitable leaving group (like a halogen) is displaced by a nucleophile. wikipedia.orgcore.ac.ukrsc.org The regioselectivity of such reactions is influenced by the position of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. pressbooks.pub

Reactions with Phosphorus Reagents

Organic azides are known to react with phosphorus reagents, notably in the Staudinger reaction. This reaction involves the treatment of an azide with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane, with the extrusion of nitrogen gas. researchgate.net This iminophosphorane can then be hydrolyzed to yield a primary amine or reacted with carbonyl compounds in the aza-Wittig reaction to form imines or heterocycles. While specific detailed studies on the reaction of this compound exclusively with phosphorus reagents in isolation were not extensively highlighted, the general reactivity of azides with phosphines is well-established and applicable to aryl azides like this compound. researchgate.net

Azide-Tetrazole Tautomerism and Equilibrium Dynamics

Azido-substituted heterocycles, including azidopyridines, can exist in a dynamic equilibrium with their corresponding tetrazole isomers. This phenomenon is known as azido-tetrazole tautomerism or valence tautomerism. mdpi.comresearchgate.netresearchgate.netnih.gov In the case of this compound, the tautomeric equilibrium would be between this compound and tetrazolo[1,5-a]pyridine.

The position of this equilibrium is influenced by several factors, including solvent polarity, temperature, and the electronic and steric effects of substituents on the heterocyclic ring. mdpi.comresearchgate.netresearchgate.net For some azidoazines, the equilibrium can be significantly shifted towards the tetrazole form, particularly in polar solvents. mdpi.comresearchgate.net

Studies on related azidopyrimidines have shown that substituent variation can steer the azide-tetrazole isomer ratio. nih.gov This tautomerism has implications for the reactivity of these compounds, as the different tautomers can exhibit distinct reaction profiles. For example, the tetrazole form can sometimes mask the reactivity of the azido group in cycloaddition reactions. nih.gov

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to study the azide-tetrazole equilibrium and determine the ratio of the tautomers in solution. mdpi.comresearchgate.netnih.govnih.gov The presence of characteristic IR absorption bands for the azide group (typically around 2100-2200 cm⁻¹) can be monitored to assess the equilibrium position. nih.govacs.org

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Infrared (IR) Spectroscopy

Analysis of Azide (B81097) Asymmetric Stretching Vibrations

The azide group in organic azides, including 3-azidopyridine, typically displays a strong and characteristic asymmetric stretching vibration () in the IR spectrum. This mode involves the out-of-phase stretching of the two bonds within the azide group. The frequency of this vibration is highly sensitive to electronic and steric effects from the rest of the molecule and its surroundings. Studies on this compound have focused on characterizing this vibration to understand its potential as a spectroscopic reporter. The azide asymmetric stretching vibration is often observed in the region of 2075–2150 for this compound researchgate.net. The exact position and complexity of this band can be influenced by various factors.

Investigation of Fermi Resonance Phenomena and Anharmonic Coupling

A significant challenge in the IR spectroscopy of azides, including this compound, is the presence of accidental Fermi resonance. This phenomenon occurs when the fundamental asymmetric stretching vibration of the azide group is close in energy to an overtone or combination band of other vibrational modes within the molecule. This near-degeneracy leads to anharmonic coupling, resulting in a redistribution of vibrational intensity and a more complex, often split or broadened, absorption profile for the azide stretch researchgate.netnih.govnih.gov.

For this compound, accidental Fermi resonance interactions with one or more overtones and combination states have been observed, causing the azido-stretching vibration to be split nih.gov. Two-dimensional infrared (2D IR) spectroscopy has been employed to investigate these interactions and determine the state structure of the resulting eigenstates nih.gov. This technique can reveal cross-peaks at early delay times, providing direct evidence of the Fermi resonance interaction between the asymmetric stretch and a combination or overtone state nih.govaip.org. The anharmonic coupling between the fundamental asymmetric stretch and near-resonant combination bands contributes to the broad and complex absorption profile observed for this compound researchgate.netnih.gov.

Effects of Isotopic Labeling on Vibrational Modes

Isotopic labeling is a valuable technique used to simplify complex IR spectra and gain further insight into vibrational modes, particularly in the presence of Fermi resonance. By substituting specific atoms with their isotopes (e.g., for ), the energy of the vibrational modes involving those atoms can be shifted, thereby altering the resonance condition and simplifying the spectrum researchgate.netnih.govacs.org.

For this compound, selective isotopic labeling of the nitrogen atoms within the azide group has been shown to effectively modulate the accidental Fermi resonance researchgate.netnih.gov. This isotopic editing increases the energy difference between the azide asymmetric stretch vibration and the interfering combination band nih.gov. For example, isotopic labeling of the azide group shifts the azide asymmetric stretching frequency and simplifies the absorption profile for several isotopomers compared to unlabeled this compound nih.gov. The IR absorption profiles of singly -labeled this compound isotopomers like Pyr, PyrN, and PyrNN are simpler, often consisting of essentially one band due to the azide asymmetric stretch nih.govacs.org. The frequency shifts observed upon isotopic substitution are consistent with changes in the reduced mass of the oscillator nih.gov.

Here is a table summarizing the azide asymmetric stretching frequencies for different -labeled isotopomers of this compound:

| Isotopomer | Azide Asymmetric Stretching Frequency () |

| PyrNNN | 2097, 2133 acs.org or 2075–2150 (complex band) researchgate.net |

| Pyr | 2121.1 nih.gov or 2121 acs.org |

| PyrNN | 2080.3 nih.gov or 2080 acs.org |

| PyrN | 2067.3 nih.gov or 2067 acs.org |

| PyrN | 2044.2 nih.gov |

Sensitivity of Vibrational Spectra to Protonation States

The vibrational spectrum of a molecule, particularly the frequencies and line shapes of specific functional groups, can be sensitive to changes in its local environment, such as protonation state. For this compound, the potential of using the azido-stretching vibration as a spectroscopic reporter for the protonation state of the pyridine (B92270) ring has been investigated nih.govaip.org.

Studies using 2D IR spectroscopy have shown that the azido-stretching vibration of this compound is indeed sensitive to the protonation state of the pyridine nitrogen, even though the azide group is not directly involved in the protonation event nih.govaip.org. Upon protonation of the pyridine ring, the azido (B1232118) stretch vibration shifts up in frequency nih.govaip.org. For instance, an 8 upward shift in the azido-stretching frequency was observed for the complex of protonated this compound with trifluoroacetic acid compared to the unprotonated complex with formic acid nih.govaip.org. This sensitivity suggests that the azido group can serve as a remote probe of the protonation state of the pyridine ring nih.govaip.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which occur when electrons are promoted from lower-energy molecular orbitals to higher-energy ones upon absorption of light in the UV and visible regions of the electromagnetic spectrum.

Electronic Absorption Bands and Corresponding Transitions (, n)

The UV-Vis spectrum of this compound exhibits electronic absorption bands that correspond to specific electronic transitions. For molecules containing systems and heteroatoms with lone pairs of electrons, common electronic transitions observed in the UV-Vis region include and n transitions slideshare.netazooptics.comlibretexts.org.

Studies on the electronic absorption spectra of azidopyridines, including this compound, have revealed the presence of overlapping electronic transitions in the near UV-region (300–200 nm) ysu.am. Gaussian analysis of the spectrum of this compound in absolute ethanol (B145695) indicated the presence of two overlapping transitions with band maxima at 287 nm () and 270 nm () ysu.am. A higher energy transition was observed with a band maximum at 245 nm () ysu.am.

The intensity of these bands, as indicated by their molar extinction coefficients (), suggests that the observed transitions primarily correspond to allowed transitions ysu.am. While n transitions are also possible in molecules like this compound due to the presence of nitrogen atoms with lone pairs, they are typically weaker (lower ) and may be overlapped by stronger bands libretexts.orgysu.am. The electronic spectrum of this compound differs from that of pyridine, indicating a significant interaction between the azide group and the pyridine ring, particularly when the azide group is attached at the C(3) position ysu.amresearchgate.net. This interaction is stronger than in 2-azidopyridine (B1249355) and leads to a red shift of the electronic transitions in this compound compared to the 2-isomer ysu.amresearchgate.net.

Here is a table summarizing the observed electronic absorption bands for this compound in absolute ethanol:

| Band Maximum (nm) | Molar Extinction Coefficient (, ) | Assigned Transition Type |

| 287 | 4980 ysu.am | ysu.am |

| 270 | 3600 ysu.am | ysu.am |

| 245 | 16,300 ysu.am | ysu.am |

The electronic absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) shows three electronic transitions with negligible band shift with solvent polarity, suggesting a negligible contribution of charge transfer configurations to the excited states ysu.am.

Perturbation of Pyridine Ring Electronic Structure by the Azide Group

The electronic absorption spectra of azidopyridines differ fundamentally from those of pyridine or mono-substituted pyridines. ysu.am The presence of the azide group causes an apparent perturbation effect on the energy levels of the parent pyridine molecule. ysu.am In the case of this compound, the azide group perturbs the pyridine ring significantly more than it does in 2-azidopyridine. ysu.amresearchgate.net This suggests a stronger π → π interaction between the pyridine nucleus and the azide group attached to the C(3) position in the pyridine ring of this compound compared to the interaction in 2-azidopyridine. ysu.amresearchgate.net This finding aligns with predictions from resonance theory. ysu.amresearchgate.net The longest wavelength transition characteristic of pyridine, which exhibits a specific vibrational structure, is not observed in the spectrum of this compound, whereas it persists in the spectrum of 2-azidopyridine. ysu.am This further supports the notion of a stronger interaction at the C(3) position. As a result, all electronic transitions of this compound are red-shifted when compared to those of the 2-isomer. researchgate.net

The electronic absorption spectrum of this compound in absolute ethanol shows three electronic transitions in the near UV region (300-200 nm). Gaussian analysis of the spectrum indicates the presence of two overlapping transitions with band maxima at 287 nm (ε = 4980) and 270 nm (ε = 3600). ysu.am The highest energy transition has a band maximum at 245 nm (ε = 16,300). ysu.am The high extinction coefficients indicate that all observed transitions correspond to allowed π → π* transitions, although n → π* transitions may be overlapped by the stronger π → π* ones. ysu.am

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and characterization of organic compounds, including this compound.

Structural Assignment using 1H and 13C NMR

1H and 13C NMR spectroscopy are routinely used to confirm the structure of this compound by assigning signals to specific protons and carbon atoms within the molecule. rsc.orguni.luacs.org

Reported 1H NMR data for this compound in CDCl3 include signals at δ 8.35 (apparent doublet, 1H, J = 4.5 Hz), 8.31 (doublet, 1H, J = 2.1 Hz), 7.26 (doublet of multiplets, 1H, J = 8.1 Hz), and 7.22 (multiplet, 1H). rsc.org These chemical shifts and coupling patterns are characteristic of the protons on the pyridine ring, with their positions influenced by the electron-withdrawing azide group.

Reported 13C NMR data for this compound in CDCl3 include signals at δ 146.0, 141.3, 137.1, 125.9, and 124.1. rsc.org These signals correspond to the five carbon atoms of the pyridine ring, with their chemical shifts providing information about their electronic environment, which is affected by the azide substituent.

Table 1: Selected 1H NMR Data for this compound in CDCl3 rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Coupling Constant (J, Hz) |

| 8.35 | apparent d | 1 | 4.5 |

| 8.31 | d | 1 | 2.1 |

| 7.26 | dm | 1 | 8.1 |

| 7.22 | m | 1 | - |

Table 2: Selected 13C NMR Data for this compound in CDCl3 rsc.org

| Chemical Shift (δ, ppm) |

| 146.0 |

| 141.3 |

| 137.1 |

| 125.9 |

| 124.1 |

Characterization of the Azide Moiety via 15N NMR

Studies on 15N-labeled azides, such as phenylazide and other azidopyridines, show that 15N NMR can differentiate between the nitrogen atoms within the azide group (α, β, and γ positions). acs.orgnih.govacs.org Chemical shifts and coupling patterns in 15N NMR spectra are sensitive to the electronic environment and bonding of the nitrogen atoms, providing insights into the structure and dynamics of the azide group. nih.govjapsonline.com For instance, 15N NMR has been used to confirm the position of isotopic labeling in azides and to study tautomerism in related pyridine derivatives. acs.orgnih.govacs.orgresearchgate.net The complicated line shapes observed in the IR spectra of this compound and phenylazide, potentially arising from Fermi resonance, can be affected by 15N isotopic substitution, suggesting that 15N NMR could also provide complementary information regarding the vibrational properties influenced by isotopic labeling. acs.orgnih.govnih.gov

Solid State NMR Spectroscopy for Crystalline Forms

Solid-state NMR spectroscopy can be employed to study the structural properties of this compound in its crystalline form. While specific solid-state NMR data for this compound was not found, studies on related azidopyridine complexes, such as hexacoordinate SiCl4(4-azidopyridine)2, demonstrate the application of solid-state 13C and 29Si NMR to characterize crystalline materials and distinguish between different conformers in the solid state. mdpi.comresearchgate.netdoaj.orgresearchgate.net Solid-state NMR can provide information on the arrangement of molecules in the crystal lattice and the local environment of atoms, which may differ from the solution state. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a valuable technique for confirming the molecular weight of this compound and analyzing its fragmentation patterns. The molecular formula of this compound is C5H4N4, and its monoisotopic mass is 120.043596145 Da. uni.lunih.gov

Mass spectrometry of this compound typically shows a molecular ion peak at m/z 120, corresponding to the intact molecule. beilstein-journals.org Fragmentation analysis provides further structural information by revealing characteristic cleavage pathways. Aryl azides, in general, can undergo fragmentation via the loss of nitrogen gas (N2), which is a common and often prominent fragmentation pathway for azide compounds. researchgate.netacs.org This would result in a fragment ion at m/z 92 for this compound, corresponding to the pyridyl nitrene species. Other fragmentation pathways related to the pyridine ring or further decomposition of the nitrene could also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 121.05142 | 127 |

| [M+Na]+ | 143.03336 | - |

| [M-H]- | 119.03704 | - |

| [M+NH4]+ | 138.07798 | - |

| [M+K]+ | 159.0073 | - |

| [M]+ | 120.04359 | 127 |

| [M]- | 120.04474 | 127 |

Table 4: Observed Mass Spectrometry Data for this compound

| Technique | Molecular Ion (m/z) | Fragmentation Ions (m/z) | Reference |

| GC/MS | 120 | - | beilstein-journals.org |

X-ray Diffraction Analysis of this compound Derivatives and Complexes

X-ray diffraction is a powerful technique employed to determine the precise three-dimensional arrangement of atoms within a crystal, providing crucial insights into molecular structure, bonding, and crystal packing. While X-ray diffraction studies have been conducted on various azidopyridine derivatives and their complexes, detailed crystallographic data specifically pertaining to this compound derivatives and complexes were not extensively available in the consulted literature.

While the principles and techniques of X-ray diffraction are applicable to this compound derivatives and complexes for elucidating their solid-state structures, the specific crystallographic parameters and detailed research findings for compounds directly featuring the this compound moiety were not prominently found within the scope of this search. The technique typically involves the collection of diffraction data from a single crystal, followed by computational analysis to generate an electron density map from which atomic positions are determined. This process yields fundamental crystallographic data such as unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, which are essential for understanding the molecular geometry and intermolecular interactions in the crystal lattice.

Computational and Theoretical Approaches to 3 Azidopyridine Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are extensively used to investigate the fundamental properties of 3-azidopyridine. These methods allow for the computation of various molecular parameters and the exploration of potential energy surfaces.

Electronic Structure and Molecular Conformation Analysis

Computational studies using DFT and ab initio methods have been employed to analyze the electronic structure and preferred conformations of this compound. These calculations provide insights into the distribution of electrons within the molecule and the spatial arrangement of its atoms. Analysis typically involves optimizing the molecular geometry to find the lowest energy conformation. The planarity of the pyridine (B92270) ring and the orientation of the azide (B81097) group relative to the ring are key aspects studied computationally. rspublication.comlarrucea.euphyschemres.org

Determination of Rotational Barriers of the Azide Group

Quantum chemical calculations are instrumental in determining the energy barrier associated with the rotation of the azide group around the bond connecting it to the pyridine ring. This rotational barrier influences the molecule's conformational flexibility. Studies have reported calculated rotational barriers for the azide group in azidopyridines. researchgate.netresearchgate.net

| Compound | Calculated Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| This compound | 3.32 | Ab initio (MP2/6-31G**) researchgate.netresearchgate.net |

| 2-Azidopyridine (B1249355) | ~7 | Ab initio (MP2/6-31G**) researchgate.netresearchgate.net |

| 4-Azidopyridine (B1251144) | 4.04 | Ab initio (MP2/6-31G**) researchgate.netresearchgate.net |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods are vital for mapping reaction pathways and identifying transition state structures involved in the reactions of this compound. This includes investigations into thermal decomposition, which can lead to the formation of nitrenes, and subsequent rearrangement or ring expansion reactions. larrucea.euresearchgate.net By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and understand the feasibility and selectivity of different reaction pathways. e3s-conferences.orglibretexts.orggithub.io For instance, computational studies have explored the mechanisms of thermal isomerization processes, such as the ring expansion of azidopyridines to form diazepines, characterizing the transition states involved. larrucea.eu

Analysis of Molecular Orbitals (HOMO-LUMO Interactions)

Analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic reactivity of this compound. Computational methods allow for the visualization and calculation of the energies of these frontier orbitals. rspublication.comresearchgate.netphyschemres.orgresearchgate.netfigshare.comresearchgate.net The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity, influencing how the molecule might interact with other chemical species.

Spectroscopic Property Predictions and Spectral Deconvolution Models

Computational chemistry is used to predict the spectroscopic properties of this compound, such as its infrared (IR) and Raman spectra. mdpi.comlarrucea.eucore.ac.uk These predictions involve calculating vibrational frequencies and intensities based on the molecule's optimized geometry and electronic structure. Comparing predicted spectra with experimental data aids in the assignment of observed peaks and the structural characterization of the compound and its derivatives. americanpharmaceuticalreview.com Computational models can also assist in the deconvolution of complex experimental spectra, helping to identify overlapping signals and gain a clearer understanding of the molecular vibrations.

Thermodynamics and Kinetics of Isomerization Processes

Theoretical calculations are employed to study the thermodynamics and kinetics of isomerization processes involving this compound. This includes investigating the relative stability of different isomers and the energy barriers between them. For example, computational studies have examined the equilibrium between azidopyridine forms and their corresponding tetrazole isomers, as well as ring expansion processes. rspublication.comlarrucea.eulibretexts.org By calculating reaction energies (thermodynamics) and activation energies (kinetics), computational methods help to explain the observed reaction outcomes and predict reaction rates under different conditions. e3s-conferences.org

| Isomerization Process | Calculated Energy Difference (Kcal/mol) | Calculated Energy Barrier (Kcal/mol) | Method |

|---|---|---|---|

| 2-Azidopyridine ↔ Tetrazolo[1,5-a]pyridine | 1.767 (Azidopyridine lower energy) | 18.269 | DFT (B3LYP/6-311G**) rspublication.com |

| This compound ↔ Ring Expansion Product (e.g., Diazepine) | Discussed computationally larrucea.eu | Discussed computationally larrucea.eu | Various larrucea.eu |

Applications of 3 Azidopyridine in Advanced Organic Synthesis and Chemical Biology Tool Development

Precursors for Diverse Substituted 1,2,3-Triazoles

The azide (B81097) group in 3-azidopyridine readily undergoes 1,3-dipolar cycloaddition reactions, making it a crucial precursor for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This "click chemistry" approach is widely used due to its reliability, specificity, and mild reaction conditions. rsc.org

Synthesis of Novel N-Heterocyclic Triazole Scaffolds

This compound is employed in the synthesis of novel N-heterocyclic triazole scaffolds through cycloaddition reactions with various alkynes. The resulting pyridyl-substituted triazoles are of interest due to the wide range of biological properties exhibited by pyridotriazoles and quinolinotriazoles, including potential activity against arthropod pests and in substance-related disorders. nih.gov They have also shown promise as ATP-competitive inhibitors of vascular endothelial growth factor receptors I and II, as well as antibacterial and antimicrobacterial activity. nih.gov While the Cu-catalyzed click reaction of this compound with phenyl acetylene (B1199291) can yield a mixture of 1,4- and 1,5-triazoles, the Cu-catalysis typically provides 1,4-disubstituted triazoles in high yields. nih.gov

Construction of Fused and Bridged Ring Systems

While the search results primarily highlight the formation of triazoles, the reactivity of the azide group, particularly its ability to generate nitrenes upon thermolysis or photolysis, can lead to the construction of fused and bridged ring systems through subsequent reactions such as insertion or cycloaddition. For instance, thermolysis of 4-aryl-3-azidopyridine derivatives has been explored, leading to carboline derivatives via a process involving the azide. mdpi.com The ability to generate reactive intermediates from azides contributes to their utility in constructing complex ring architectures. beilstein-journals.org

Versatile Building Blocks for Complex Molecular Architectures

This compound serves as a versatile building block for the construction of complex molecular architectures. Its azide group can be utilized in various coupling reactions, allowing for the incorporation of the pyridine (B92270) moiety into larger molecules.

Integration into Multifunctional Small Molecules

Through click chemistry and other synthetic transformations, this compound can be integrated into multifunctional small molecules. mdpi.comnih.govresearchgate.net The resulting compounds contain both the pyridine core and the newly formed triazole or other functionalized structures, allowing for the combination of diverse chemical properties within a single molecule. This is particularly relevant in medicinal chemistry and materials science, where molecules with specific arrangements of functional groups are desired. acs.org For example, novel 1,2,3-triazoles decorated with pyridine and heterocyclic amines have been synthesized using this compound in a three-component coupling reaction. researchgate.net

Derivatization for Subsequent Synthetic Transformations

The azide group in this compound can be readily transformed into other functional groups, such as amines, via reduction. This derivatization allows for subsequent synthetic transformations, expanding the scope of molecules that can be synthesized starting from this compound. The pyridine nitrogen can also be utilized for coordination chemistry, further increasing the possibilities for incorporating this compound into complex structures, such as metal complexes. researchgate.net

Development of Chemical Probes and Tags

The azide functionality of this compound makes it suitable for the development of chemical probes and tags, particularly in chemical biology. synthonix.comsynthonix.com The bioorthogonal nature of the azide group, especially its reactivity in click chemistry, allows for selective labeling and modification of biomolecules in complex biological systems. rsc.orgfrontiersin.org For instance, this compound-adenine dinucleotide, a synthetic analog of NAD+, incorporates an azide group that enables its use as a probe in biochemical assays for protein modification and detection through click chemistry, enzyme assays, and cellular metabolism studies. ontosight.ai This highlights the potential of this compound derivatives as tools for investigating biological processes.

Utilization of the Azide as a Bioorthogonal Handle

The azide group is a prominent example of a bioorthogonal handle, a functional group that can react selectively and efficiently within complex biological environments without interfering with native biochemical processes. nih.gov This property makes this compound and its derivatives useful for labeling and tracking biomolecules.

One significant application is the selective labeling of proteins and other biomolecules through click chemistry reactions. nih.govontosight.ai Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction that forms stable triazoles under mild conditions. researchgate.net This allows researchers to attach fluorescent dyes, affinity tags, or other probes to biomolecules that have been functionalized with an alkyne or, conversely, use alkyne-tagged probes with azide-functionalized biomolecules. researchgate.net For instance, this compound-adenine dinucleotide, a synthetic analog of NAD+, utilizes its azide group for selective labeling of proteins and other biomolecules via click chemistry, enabling the study of protein interactions or post-translational modifications. ontosight.ai

Furthermore, azide-modified compounds can serve as substrates for enzyme assays. By incorporating an azide handle into a molecule that is a substrate for a specific enzyme, the enzymatic activity can be monitored or the enzyme itself can be labeled. ontosight.ai For example, this compound-adenine dinucleotide can act as a substrate for enzymes that typically use NAD+, aiding in the study of enzyme kinetics, substrate specificity, and inhibitor screening. ontosight.ai Enzyme assays are laboratory methods used to measure enzymatic activity, often by monitoring changes in substrate or product concentrations over time. thermofisher.com

The azide handle also finds application in tracing metabolic fluxes. ontosight.ai By introducing azide-functionalized metabolic precursors into living cells, researchers can follow these modified molecules as they are processed through metabolic pathways. ontosight.ainih.gov Subsequent click chemistry with a suitable probe allows for the visualization or isolation of the metabolites and their downstream products, providing insights into cellular metabolism and identifying specific enzymatic activities. ontosight.ainih.govmpg.defrontiersin.org Isotope labeling is a common technique in metabolic flux analysis to quantify metabolite interconversions. frontiersin.orgwikipedia.org

Application as Spectroscopic Reporters of Local Environments

The azide group's vibrational modes, particularly the azido-stretching vibration, can be sensitive to the local chemical environment, making azidopyridines potential spectroscopic reporters. Research has explored the use of this compound to probe the protonation state of the pyridine ring using techniques like two-dimensional infrared (2D IR) spectroscopy. aip.orgaip.orgnih.gov

Studies have shown that the azido-stretching vibration of this compound is sensitive to the protonation state of the pyridine nitrogen. aip.orgaip.orgnih.gov Upon protonation, a shift in the frequency of the azido-stretching vibration can be observed in the infrared absorption spectra. aip.orgaip.orgnih.gov For example, in complexes with trifluoroacetic acid, where the pyridine ring is protonated, the azido-stretching vibration shifts to higher frequencies compared to complexes with formic acid, where the pyridine ring is unprotonated. aip.orgnih.gov This frequency shift, reported to be around 8 cm⁻¹, indicates the sensitivity of the azido (B1232118) stretch to the protonation state. aip.orgnih.gov

However, the utility of this compound as a straightforward spectroscopic probe is complicated by the presence of accidental Fermi resonance interactions. aip.orgaip.orgnih.gov These interactions cause splitting in the azido-stretching vibration spectrum, making spectral analysis and interpretation challenging. aip.orgaip.orgnih.govacs.org Despite these complications, the principle of using an organic azide as a remote probe for protonation state remains promising. aip.orgnih.gov

Potential in Materials Science Applications

The versatile reactivity of the azide group also offers potential for applications in materials science, particularly in the areas of polymer crosslinking and the construction of Metal-Organic Frameworks (MOFs). vulcanchem.comafricaresearchconnects.comresearchgate.net

In polymer science, organic azides, including potentially azidopyridines, can be employed as crosslinking agents. nih.gov Crosslinking is a process that forms covalent bonds between polymer chains, leading to changes in the material's mechanical properties, such as increased rigidity, thermal stability, and solvent resistance. nih.gov The crosslinking can be initiated by thermal activation or photolysis of the azide, generating highly reactive nitrenes that can insert into C-H bonds of polymers, forming new covalent linkages. nih.gov Alternatively, the azide group can participate in click chemistry reactions with complementary functional groups (e.g., alkynes) incorporated into the polymer chains, creating stable triazole linkages that crosslink the polymer network. researchgate.netnih.gov Azide-functionalized pyridines have been explored in polymer crosslinking, leveraging their reactivity. vulcanchem.com

Energetic Considerations and Intrinsic Decomposition Pathways in 3 Azidopyridine Chemistry

Thermal Stability and Characterization of Exothermic Decomposition

The thermal stability of azidopyridines, including 3-azidopyridine, is a critical factor in their synthesis, storage, and handling. Generally, heterocyclic azides exhibit greater thermal stability compared to their aliphatic counterparts due to the stabilizing effect of the aromatic ring system. researchgate.net However, the presence of the high-energy azide (B81097) group still renders them susceptible to exothermic decomposition under thermal stress.

Differential Scanning calorimetry (DSC) is a common technique used to evaluate the thermal stability and characterize the exothermic decomposition of azido (B1232118) compounds. Studies on halogenated azidopyridines, for instance, have shown exothermic decomposition occurring between 119 and 135 °C, with decomposition energies ranging from -1463 to -2197 J/g. organic-chemistry.org While specific DSC data for this compound itself were not prominently found in the immediate search results, related azidopyridines provide insight into the typical decomposition temperature range. The thermal decomposition of hetarylazides generally occurs between 80 and 200 °C. The rate of nitrogen release during decomposition can vary significantly depending on the specific azidopyridine structure. For example, 2,3,4,5-tetraazido-6-cyanopyridine exhibits a decomposition rate almost 1000 times higher than 2,6-diazido-3,5-dicyanopyridine and 2,4,6-triazido-3,5-dicyanopyridine at comparable temperatures. researchgate.net

The exothermic nature of azide decomposition highlights the importance of conducting experimental safety profiling, especially when scaling up reactions involving these compounds. organic-chemistry.org

Intrinsic Fragmentation Mechanisms and Products

The thermal or photochemical decomposition of azidopyridines typically proceeds via the extrusion of nitrogen gas, leading to the formation of highly reactive nitrene intermediates. researchgate.netmdpi.comresearchgate.net For this compound, this process yields 3-pyridylnitrene.

The subsequent fate of the nitrene intermediate dictates the fragmentation pathways and the final decomposition products. Nitrenes are known to undergo various reactions, including:

Ring Expansion: Nitrenes can undergo ring expansion reactions to form strained cyclic structures. For 3-pyridylnitrene, ring expansion can lead to the formation of 1-azacyclohepta-1,3,4,6-tetraene. researchgate.net

Ring Contraction and Nitrile Ylide Formation: A common pathway for pyridylnitrenes is ring opening to form reactive nitrile ylides. researchgate.net This involves the rearrangement of the nitrene structure. For 3-pyridylnitrene, ring opening can lead to a nitrile ylide intermediate. researchgate.net Further reactions of the nitrile ylide, such as 1,7-H shifts, can lead to the formation of other species, including ketenimines. researchgate.net

Intramolecular Cyclization: In some cases, nitrenes can undergo intramolecular cyclization reactions if a suitable functional group is present in the molecule. While not a primary pathway for unsubstituted 3-pyridylnitrene, substituted azidopyridines can exhibit this behavior. For example, the thermal decomposition of this compound with a benzoyl group at the 4-position leads to the formation of 3-phenylisoxazolo[3,4-c]pyridine through intramolecular cyclization involving the nitrene and the benzoyl group. evitachem.com

Polymerization and Formation of Amorphous Substances: The highly reactive nitrene intermediates can also undergo intermolecular reactions, leading to the formation of amorphous substances containing polyconjugated fragments. researchgate.net

The specific fragmentation pathways and the distribution of products can be influenced by the reaction conditions (e.g., temperature, solvent, presence of catalysts) and the presence of substituents on the pyridine (B92270) ring.

Influence of Substituents on Decomposition Energetics and Pathways

Substituents on the pyridine ring of azidopyridines can significantly influence their thermal stability, decomposition energetics, and preferred fragmentation pathways. Electronic and steric effects of substituents play a crucial role in modulating the energy barrier for nitrogen extrusion and the subsequent reactivity of the nitrene intermediate.

Electron-withdrawing groups can potentially destabilize the azide group, making nitrogen extrusion easier and lowering the decomposition temperature. Conversely, electron-donating groups might have a stabilizing effect.